Pregna-5-20-dien-3beta-ol
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Overview
Description
Pregna-5-20-dien-3beta-ol is a steroidal compound that belongs to the class of pregnane derivatives. It is characterized by its unique structure, which includes a double bond between the 5th and 20th carbon atoms and a hydroxyl group at the 3rd carbon atom in the beta position. This compound has been isolated from various marine invertebrates and has shown potential biological activities, including antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pregna-5-20-dien-3beta-ol can be achieved through several methods. One of the original synthetic routes involves the Hofmann degradation of the appropriate C-21 amine, starting from a cholenic acid derivative. This method involves three steps and yields approximately 53% overall . Another method involves the desulphurization of the C-20 thioacetal over deactivated Raney nickel, which is a two-step process with an overall yield of around 31% . A more efficient method uses commercially available keto-acetate, which is converted to this compound in three steps with an overall yield of approximately 83% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the most efficient synthetic route available. The method involving the conversion of keto-acetate to this compound is preferred due to its higher yield and fewer steps .
Chemical Reactions Analysis
Types of Reactions: Pregna-5-20-dien-3beta-ol undergoes various chemical
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h5,15-18,21H,1,4,6-12H2,2-3H3/t15-,16-,17-,18-,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCQHKMEOJJEBD-SIRBJWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=C)CC=C4C3(CCC(C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680632 |
Source
|
Record name | (3beta)-17-Methylideneandrost-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846-44-6 |
Source
|
Record name | (3beta)-17-Methylideneandrost-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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